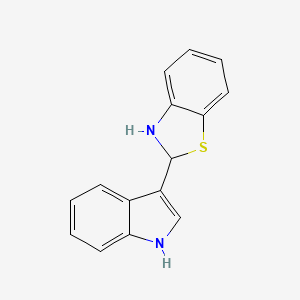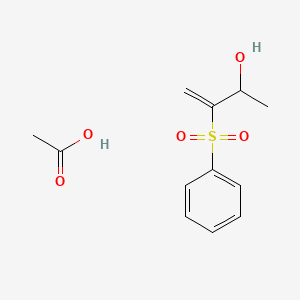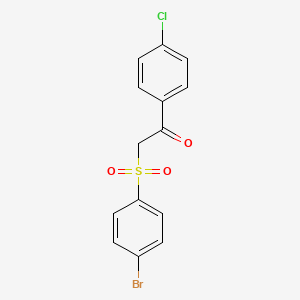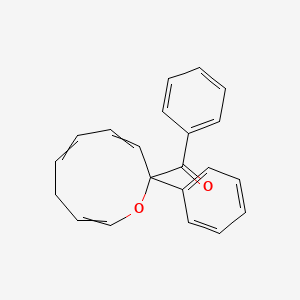![molecular formula C15H14Cl2N2O2 B14315224 2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide CAS No. 106314-05-0](/img/structure/B14315224.png)
2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the benzene ring, a methoxy group attached to a pyridine ring, and a methyl group attached to the nitrogen atom of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzamide Core: The starting material, 2,4-dichlorobenzoic acid, is reacted with thionyl chloride to form 2,4-dichlorobenzoyl chloride.
Amidation: The 2,4-dichlorobenzoyl chloride is then reacted with N-methylamine to form 2,4-dichloro-N-methylbenzamide.
Methoxylation: The N-methylbenzamide is further reacted with methoxy(pyridin-3-yl)methyl chloride in the presence of a base such as sodium hydride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of benzaldehydes or benzoic acids.
Reduction: Formation of amines.
Scientific Research Applications
2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-N-methylbenzamide: Lacks the methoxy(pyridin-3-yl)methyl group, resulting in different chemical properties and applications.
2,4-Dichloro-N-[methoxy(pyridin-2-yl)methyl]-N-methylbenzamide: Similar structure but with the methoxy group attached to the 2-position of the pyridine ring, leading to variations in reactivity and biological activity.
2,4-Dichloro-N-[methoxy(pyridin-4-yl)methyl]-N-methylbenzamide:
Uniqueness
2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide is unique due to the specific positioning of the methoxy group on the pyridine ring, which influences its reactivity and interaction with biological targets. This unique structure can result in distinct pharmacological and chemical properties compared to its analogs.
Properties
CAS No. |
106314-05-0 |
|---|---|
Molecular Formula |
C15H14Cl2N2O2 |
Molecular Weight |
325.2 g/mol |
IUPAC Name |
2,4-dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-19(15(21-2)10-4-3-7-18-9-10)14(20)12-6-5-11(16)8-13(12)17/h3-9,15H,1-2H3 |
InChI Key |
IZNLCMJCBUOMRT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(C1=CN=CC=C1)OC)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Butan-2-yl)(ethyl)phosphoryl]-N-methylmethanesulfonamide](/img/structure/B14315141.png)


![2-[(Dihexylamino)methyl]phenol](/img/structure/B14315148.png)
![1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene](/img/structure/B14315167.png)
![6-[(Cyclohexylamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14315169.png)



![4-[(E)-(2,4-Dinitrophenyl)diazenyl]-N,N-diphenylaniline](/img/structure/B14315200.png)


![1-[2-(Dimethylamino)-4-phenyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B14315212.png)
![6H-Imidazo[4,5-e]-1,2,4-triazin-6-one, 1,5-dihydro-1,5-dimethyl-](/img/structure/B14315219.png)
